(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine
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Overview
Description
(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine is a useful research compound. Its molecular formula is C18H30N2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Compounds : This compound is involved in the synthesis of complex organic compounds like pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. These compounds have potential applications in medicinal chemistry and materials science (Paronikyan et al., 2016).
Kinetic Studies in Organic Chemistry : The compound plays a role in the study of reaction kinetics, particularly in aminolysis reactions of certain phosphinates. Understanding these reactions is crucial for developing new synthetic methods in organic chemistry (Um et al., 2009).
Development of Pharmaceutical Agents : It is used in the development of GPIIb/IIIa integrin antagonists, which are important for creating new treatments for thrombosis and other cardiovascular diseases (Hayashi et al., 1998).
Conformational Analysis in Chemistry : The compound is also significant in the conformational analysis of hindered amides, which is fundamental in understanding the physical properties and reactivity of organic molecules (Rauk et al., 1983).
Molecular Structure Investigations : It is involved in the synthesis and structural investigation of s-triazine derivatives, which have applications in the development of new materials and drugs (Shawish et al., 2021).
Crystal Structure Analysis : The compound is significant in crystallography studies, aiding in the understanding of molecular arrangements and interactions, which is crucial in drug design and materials science (Rajnikant et al., 2010).
Pharmacological Characterization : It is used in the pharmacological characterization of specific opioid receptor antagonists, contributing to the development of treatments for conditions such as depression and addiction disorders (Grimwood et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as those containing a piperidine moiety, are often involved in interactions with various receptors in the nervous system .
Mode of Action
It is synthesized using transaminases, which are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . This suggests that the compound may interact with its targets through similar enzymatic processes.
Biochemical Pathways
Compounds with a piperidine moiety are often involved in various biochemical pathways, particularly those related to the nervous system .
Pharmacokinetics
It is known that similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted primarily through the kidneys .
Result of Action
It is known that similar compounds often have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2,2-dimethyl-N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWFXOINQANLGF-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CN[C@@H](CN1CCCCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428824 |
Source
|
Record name | ST081399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153837-28-6 |
Source
|
Record name | ST081399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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